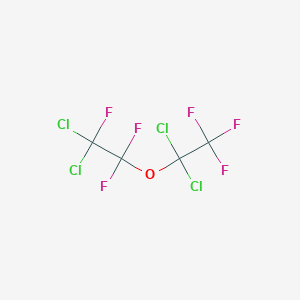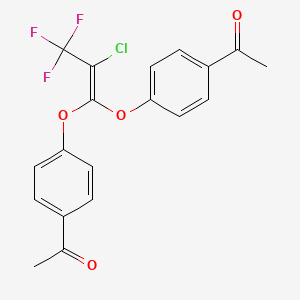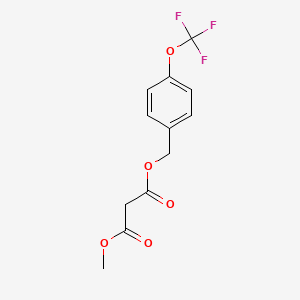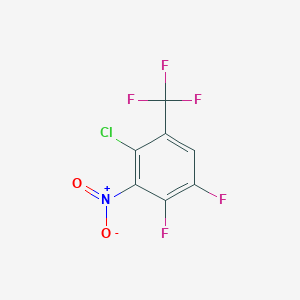
6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene, or 6-Cl-2,3-DF-5-TFMNB, is a synthetic organic compound that has been gaining popularity in the scientific community due to its unique properties. It has been used in a variety of applications, including as a reagent for synthesis of other compounds, as a catalyst for organic reactions, and as a fluorescent probe for biochemical studies.
Aplicaciones Científicas De Investigación
6-Cl-2,3-DF-5-TFMNB has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 2-fluoro-3-chloro-5-(trifluoromethyl)nitrobenzene. It has also been used as a catalyst for organic reactions, such as the Suzuki coupling reaction. In addition, it has been used as a fluorescent probe for biochemical studies, such as the detection of DNA and proteins.
Mecanismo De Acción
The mechanism of action of 6-Cl-2,3-DF-5-TFMNB is not fully understood. However, it is believed that the compound acts as an electron-donating group, which enables it to interact with other molecules and catalyze organic reactions. It is also believed that the compound can act as a fluorescent probe, as it has been shown to absorb light in the ultraviolet and visible regions of the spectrum.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cl-2,3-DF-5-TFMNB have not been extensively studied. However, it has been shown to be non-toxic and non-mutagenic in cell culture studies, indicating that it is unlikely to cause adverse effects in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Cl-2,3-DF-5-TFMNB has several advantages for lab experiments. It is relatively inexpensive and readily available, and it is stable in a wide range of conditions. In addition, it is non-toxic and non-mutagenic, making it safe to use in laboratory settings. However, it is also important to note that 6-Cl-2,3-DF-5-TFMNB is sensitive to light and heat, so it should be stored and handled with care.
Direcciones Futuras
The future directions for 6-Cl-2,3-DF-5-TFMNB are numerous. Further research could be conducted to investigate the compound’s potential applications in medicine and biotechnology, such as its use as a drug delivery system or as a fluorescent probe for imaging and diagnostics. In addition, further research could be conducted to investigate the compound’s potential as a catalyst for organic reactions, such as the Suzuki coupling reaction. Finally, further research could be conducted to investigate the compound’s potential as a reagent for the synthesis of other compounds.
Métodos De Síntesis
6-Cl-2,3-DF-5-TFMNB can be synthesized from a variety of starting materials, including 2,3-difluoro-5-(trifluoromethyl)nitrobenzene, chloroform, and a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, in which the chlorine atom of the chloroform molecule is replaced by the nitro group of the nitrobenzene molecule. The reaction is typically carried out at room temperature in an organic solvent, such as dichloromethane.
Propiedades
IUPAC Name |
4-chloro-1,2-difluoro-3-nitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF5NO2/c8-4-2(7(11,12)13)1-3(9)5(10)6(4)14(15)16/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMBWCFYESBWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

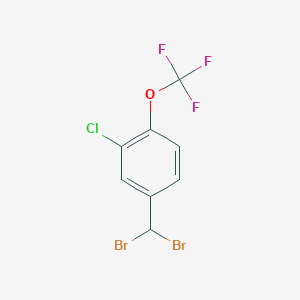






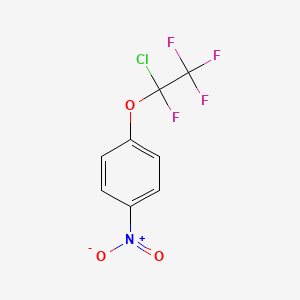

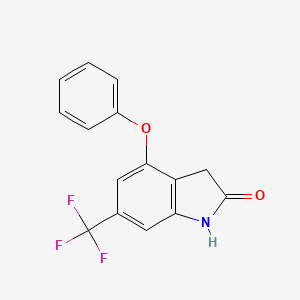
![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)
